2,6,10-Trimethylundeca-1,9-dien-4-yl acetate

Fragrance chemistry terpene acetate classification physicochemical profiling

2,6,10-Trimethylundeca-1,9-dien-4-yl acetate (CAS 94201-71-5) is a synthetic acyclic sesquiterpene acetate ester belonging to the essential oils, fragrances and terpenes chemical group. Its IUPAC systematic name situates it as the acetate ester of 2,6,10-trimethylundeca-1,9-dien-4-ol, and it is also catalogued under the synonym 3,7-dimethyl-1-(2-methylprop-2-en-1-yl)oct-6-en-1-yl acetate.

Molecular Formula C16H28O2
Molecular Weight 252.39 g/mol
CAS No. 94201-71-5
Cat. No. B12671928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,10-Trimethylundeca-1,9-dien-4-yl acetate
CAS94201-71-5
Molecular FormulaC16H28O2
Molecular Weight252.39 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)CC(CC(=C)C)OC(=O)C
InChIInChI=1S/C16H28O2/c1-12(2)8-7-9-14(5)11-16(10-13(3)4)18-15(6)17/h8,14,16H,3,7,9-11H2,1-2,4-6H3
InChIKeyCORWEQVTDUHIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6,10-Trimethylundeca-1,9-dien-4-yl acetate (CAS 94201-71-5): Chemical Identity and Procurement-Relevant Classification


2,6,10-Trimethylundeca-1,9-dien-4-yl acetate (CAS 94201-71-5) is a synthetic acyclic sesquiterpene acetate ester belonging to the essential oils, fragrances and terpenes chemical group [1]. Its IUPAC systematic name situates it as the acetate ester of 2,6,10-trimethylundeca-1,9-dien-4-ol, and it is also catalogued under the synonym 3,7-dimethyl-1-(2-methylprop-2-en-1-yl)oct-6-en-1-yl acetate . Key computed physicochemical descriptors include a molecular formula of C₁₆H₂₈O₂, molecular weight of 252.39 g/mol, predicted density of 0.884 g/cm³, a boiling point of 322.4 °C at 760 mmHg, and a flash point of 94.3 °C . The compound carries the EINECS number 303-660-0, indicating its historical listing on the European Inventory of Existing Commercial Chemical Substances . Given its structural features—a branched C11 backbone bearing two unconjugated olefins and an acetylated secondary alcohol—it is catalogued alongside terpenoid fragrance precursors and aroma-chemical intermediates.

Why 2,6,10-Trimethylundeca-1,9-dien-4-yl acetate Cannot Be Casually Replaced by Other Terpene Acetates


Terpenoid acetate esters are not interchangeable commodities; minor differences in carbon-backbone branching, double-bond position, and ester location translate into significant divergences in volatility (boiling point), olfactory character, and reactivity [1]. 2,6,10-Trimethylundeca-1,9-dien-4-yl acetate contains a quaternary-branching pattern (methyl groups at C2, C6, and C10) together with a terminal isopropenyl unit and an internal prenyl-type olefin, a combination that is absent in the more common geranyl, neryl, citronellyl, and linalyl acetates. These structural distinctions directly affect boiling point (predicted 322.4 °C, considerably higher than the ~242 °C of geranyl acetate [2]) and lipophilicity, which in turn govern headspace performance in fragrance applications and GC retention behaviour in analytical workflows [1]. Consequently, substituting this compound with a commodity-priced terpene acetate without empirical validation may compromise product odour profile, formulation stability, or chromatographic resolution. The evidence items below detail the quantifiable property differences that procurement scientists should evaluate before considering any analog replacement.

Quantitative Differentiation Evidence for 2,6,10-Trimethylundeca-1,9-dien-4-yl acetate (CAS 94201-71-5) vs. Comparator Terpene Acetates


Molecular Weight and Carbon Backbone Distinction Relative to C10 (Monoterpene) Acetates

2,6,10-Trimethylundeca-1,9-dien-4-yl acetate possesses a molecular weight of 252.39 g/mol (C₁₆H₂₈O₂), classifying it as a sesquiterpene (C15 alcohol-derived) acetate. In contrast, the most widely used terpene acetates (geranyl acetate, neryl acetate, citronellyl acetate, linalyl acetate) are monoterpene (C10) derivatives with molecular weights ranging from 196.29 to 198.30 g/mol [1]. The additional five-carbon unit (C11 backbone with three methyl branches vs. C10 backbone with two or three methyl branches) results in a molecular weight increase of approximately 54 Da, which directly influences vapour pressure, boiling point, and GC retention index .

Fragrance chemistry terpene acetate classification physicochemical profiling

Boiling Point Elevation vs. Geranyl Acetate and Citronellyl Acetate

The predicted boiling point of 2,6,10-trimethylundeca-1,9-dien-4-yl acetate is 322.4 °C at 760 mmHg . This is approximately 80 °C higher than the boiling point of geranyl acetate (242 °C at 760 mmHg) and approximately 93 °C higher than that of citronellyl acetate (229 °C at 760 mmHg) [1]. The large difference reflects the higher molecular weight, increased chain length, and additional branching. This has direct implications for thermal processing: formulations requiring high-temperature processing or distillation-based purification will exhibit markedly different fractionation behaviour.

Volatility comparison distillation parameter formulation stability

Flash Point Differential Relative to Common Fragrance Acetate Esters

The flash point of 2,6,10-trimethylundeca-1,9-dien-4-yl acetate is reported as 94.3 °C , placing it above the 93 °C threshold often used to distinguish flammable liquids (Class 3, Packing Group III) from combustible liquids under GHS and transport regulations. By comparison, geranyl acetate has a reported flash point of approximately 99 °C, while linalyl acetate is lower at approximately 70 °C [1]. While the flash point is comparable to some heavier esters, the quantitative distinction from lighter monoterpene acetates is significant for hazard classification, warehouse segregation, and shipping documentation.

Safety data flammability classification storage and transport

Double-Bond Regioisomerism vs. (5E)-2,6,10-Trimethylundeca-5,9-dienal and Related Termite Pheromone Analogs

The target compound carries double bonds at the Δ1 (terminal isopropenyl) and Δ9 (prenyl-type) positions. In contrast, the well-characterized termite sex pheromone (5E)-2,6,10-trimethylundeca-5,9-dienal places the conjugated dienal system at Δ5,9 [1]. The acetate functionality at C4 in the target compound, combined with the Δ1,9-diene system, contrasts with the aldehyde function and Δ5,9-conjugated diene of the natural pheromone. This difference in both functional group and double-bond locus means the target acetate is not a direct mimic of the natural signal and would be expected to exhibit different receptor-binding and olfactory properties [2]. This is a critical distinction for researchers sourcing semiochemical analogs for insect behaviour studies.

Semiochemistry pheromone analog structure-activity relationship

GC Retention and Vapour Pressure Implications of Extra Methyl Branching vs. 6,10-Dimethyl-1,9-undecadien-4-ol Acetate (Methoprene Intermediate)

The target compound bears a methyl substituent at C2, C6, and C10. A closely related synthetic intermediate used in methoprene/hydroprene synthesis is 6,10-dimethyl-1,9-undecadien-4R/S-ol (CAS not assigned; C₁₄H₂₆O, MW 210.36 g/mol) [1]. The acetylated form of that intermediate would be 6,10-dimethyl-1,9-undecadien-4-yl acetate (C₁₆H₂₈O₂, MW 252.39 g/mol, but lacking the C2 methyl). The presence of the extra C2 methyl in the target compound increases steric bulk at the branching point adjacent to the acetate-bearing carbon, which is expected to alter the compound's Kovats retention index and mass spectral fragmentation pattern relative to the 6,10-dimethyl analog [2]. No head-to-head GC data are publicly available, but the structural difference of one methyl group (~15 Da) is detectable by standard GC-MS methods.

Chromatographic behaviour juvenoid intermediate structural analog

Hydrogen-Bond Acceptor Count and Predicted Lipophilicity vs. Non-Ester Terpene Hydrocarbons

2,6,10-Trimethylundeca-1,9-dien-4-yl acetate contains 18 heavy atoms, 2 hydrogen-bond acceptors (the acetate carbonyl and ester oxygen), 0 hydrogen-bond donors, and 9 rotatable bonds . The closely related hydrocarbon 2,6,10-trimethylundeca-1,9-diene (CAS 60782-60-7, C₁₄H₂₆, MW 194.36 g/mol) has zero hydrogen-bond acceptors and only 7 rotatable bonds. The acetate ester introduces polarity (XLogP of the target is predicted to be lower than the corresponding hydrocarbon) and significantly increases the topological polar surface area (TPSA ~26 Ų for the acetate vs. 0 Ų for the hydrocarbon) [1]. This alters both environmental partitioning behaviour (soil sorption, water solubility) and membrane permeability in biological assays.

Drug-likeness environmental partitioning QSAR modelling

Evidence-Backed Application Scenarios for 2,6,10-Trimethylundeca-1,9-dien-4-yl acetate (CAS 94201-71-5)


High-Temperature Fragrance Formulation and Thermal Stability Screening

With a predicted boiling point of 322.4 °C and a flash point of 94.3 °C, this sesquiterpene acetate is inherently suited for fragrance accords and functional products that undergo elevated processing temperatures—such as candle manufacturing, incense bases, or hot-fill personal care products—where lighter monoterpene acetates (boiling points 230–250 °C) would flash-evaporate and distort the fragrance profile . Formulators evaluating this compound should conduct thermogravimetric analysis (TGA) and headspace GC-MS comparisons against geranyl acetate and citronellyl acetate to quantify substantivity differences under their specific processing conditions.

Chromatographic Reference Standard for Sesquiterpene Acetate Profiling in Essential Oils

The compound's distinct molecular weight (252.39 g/mol), characteristic branching pattern, and acetate functional group make it a useful retention-index marker for GC-MS and GC×GC analysis of complex terpene acetate mixtures found in essential oils (e.g., lavender, bergamot, clary sage). Its longer retention time relative to monoterpene acetates, as inferred from the ~80 °C boiling point differential, allows it to elute in a less congested region of the chromatogram, facilitating unambiguous identification and quantification [1]. Procurement for this purpose should specify purity ≥ 95% (GC) to ensure reliable peak assignment free from interfering isomers.

Semiochemical Structure-Activity Studies in Termite Chemical Communication Research

The target acetate is a structural analog of the termite female sex pheromone (5E)-2,6,10-trimethylundeca-5,9-dienal, differing in the position of the double bonds (Δ1,9 vs. Δ5,9) and the functional group (acetate ester vs. aldehyde) [2]. This makes it valuable as a negative control or competitive ligand in electroantennography (EAG) and single-sensillum recording (SSR) experiments on Zootermopsis and Hodotermopsis species. Researchers can use the compound to test the specificity of odorant-binding proteins and odorant receptors, and to map the pharmacophore requirements for pheromone reception. The acetate group also offers different metabolic lability compared to the natural aldehyde, potentially yielding longer behavioural assay windows [3].

Methoprene/Hydroprene Synthetic Intermediate Analog in Insect Growth Regulator (IGR) Research

The compound is structurally related to the 6,10-dimethyl-1,9-undecadien-4-ol intermediate used in the industrial synthesis of S-(+)-methoprene and S-(+)-hydroprene, with the key difference being the additional C2 methyl group [3]. This extra methyl group provides a site for metabolic blocking, potentially extending biological half-life. Researchers developing novel IGR candidates can procure this compound as a scaffold for further derivatization (e.g., epoxidation at Δ9, ester hydrolysis to release the free alcohol for oxidation to the corresponding ketone) and as a stable-isotope-labelled internal standard surrogate when C2-methyl-bearing analogs are required.

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